molecular formula C22H22N2O2S B11512625 2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide

2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide

Cat. No.: B11512625
M. Wt: 378.5 g/mol
InChI Key: CJVNREHIUZKDJP-UHFFFAOYSA-N
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Description

2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide typically involves multiple steps. One common method involves the reaction of 2,4-dimethylaniline with an acylating agent to form an intermediate, which is then reacted with a thiol compound to introduce the sulfanyl group. The final step involves coupling with naphthylamine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar multi-step synthetic routes are employed, with optimization for large-scale production, including the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting specific enzymes in cancer cells or modulating inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methyl-2-propanyl)acetamide
  • 2-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methyl-2-propanyl)acetamide

Uniqueness

2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(naphthalen-2-yl)acetamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide

InChI

InChI=1S/C22H22N2O2S/c1-15-7-10-20(16(2)11-15)24-22(26)14-27-13-21(25)23-19-9-8-17-5-3-4-6-18(17)12-19/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

CJVNREHIUZKDJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2)C

Origin of Product

United States

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